4'-(Arabinosylamino)acetophenone
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Overview
Description
4’-(Arabinosylamino)acetophenone is a chemical compound that belongs to the class of acetophenone derivatives. Acetophenones are phenolic compounds that are widely found in nature, particularly in various plant families and fungi strains . These compounds are known for their diverse biological activities, including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetophenone derivatives, including 4’-(Arabinosylamino)acetophenone, can be achieved through various methods. One common method involves the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method involves the bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .
Industrial Production Methods: Industrial production of acetophenone derivatives often involves large-scale organic synthesis techniques. For example, the preparation of p-bromoacetophenone involves the reaction of bromobenzene with anhydrous aluminum chloride and acetic anhydride in dry carbon disulfide, followed by purification steps .
Chemical Reactions Analysis
Types of Reactions: 4’-(Arabinosylamino)acetophenone can undergo various chemical reactions, including:
Oxidation: Acetophenone derivatives can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert acetophenone derivatives to their corresponding alcohols.
Substitution: Substitution reactions, such as bromination, can introduce halogen atoms into the acetophenone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Pyridine hydrobromide perbromide is used for bromination reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated acetophenone derivatives.
Scientific Research Applications
4’-(Arabinosylamino)acetophenone has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-(Arabinosylamino)acetophenone involves its interaction with specific molecular targets and pathways. For example, some acetophenone derivatives can alter the permeability of cell membranes, affecting the growth of fungal hyphae and leading to their death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4’-Aminoacetophenone: This compound has a similar structure but lacks the arabinosylamino group.
2,4,6-Trihydroxy-3-geranyl acetophenone: This compound is known for its pharmacological activities against inflammation and cancer.
Uniqueness: 4’-(Arabinosylamino)acetophenone is unique due to the presence of the arabinosylamino group, which may confer specific biological activities and chemical properties that are distinct from other acetophenone derivatives.
Properties
CAS No. |
28905-03-5 |
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Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-[4-[[(2R,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C13H17NO5/c1-7(15)8-2-4-9(5-3-8)14-13-12(18)11(17)10(16)6-19-13/h2-5,10-14,16-18H,6H2,1H3/t10-,11?,12?,13+/m0/s1 |
InChI Key |
PUVMKNXMLUAURC-YWPUVAFDSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N[C@H]2C(C([C@H](CO2)O)O)O |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2C(C(C(CO2)O)O)O |
Origin of Product |
United States |
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